molecular formula C12H15Cl2N3O3 B010039 alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone CAS No. 19819-41-1

alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone

Cat. No. B010039
CAS RN: 19819-41-1
M. Wt: 320.17 g/mol
InChI Key: QIDLRSBSRWJBMG-UHFFFAOYSA-N
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Description

Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone, also known as ANFH, is a chemical compound that has been used in scientific research due to its potential anti-cancer properties. ANFH was first synthesized in the 1960s and has since been studied extensively for its mechanism of action and potential applications in cancer treatment.

Mechanism Of Action

The mechanism of action of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone involves the formation of DNA adducts, which are covalent bonds between alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone and DNA molecules. These adducts can cause DNA damage and trigger apoptosis in cancer cells. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to induce DNA damage and trigger apoptosis in cancer cells. In addition, alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to inhibit the activity of topoisomerase II, which can lead to cell cycle arrest and apoptosis. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone in lab experiments is its potential as an anti-cancer agent. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further study. However, one limitation of using alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone is its potential toxicity. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone can cause DNA damage and trigger apoptosis in healthy cells as well as cancer cells, which can limit its usefulness in clinical applications.

Future Directions

There are several potential future directions for research on alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone. One area of study could focus on developing new analogs of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone that are less toxic and more selective for cancer cells. Another area of study could focus on combining alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone with other anti-cancer agents to enhance its effectiveness. Additionally, further research could be done to explore the potential use of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone in combination with immunotherapy or other cancer treatments.

Synthesis Methods

The synthesis of alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone involves the reaction of alpha-methyl-5-nitro-2-furanacrolein with bis(2-chloroethyl)hydrazine. The reaction produces alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone as a yellow crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

Alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been studied for its potential as an anti-cancer agent. In vitro studies have shown that alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer.

properties

CAS RN

19819-41-1

Product Name

alpha-Methyl-5-nitro-2-furanacrolein bis(2-chloroethyl)hydrazone

Molecular Formula

C12H15Cl2N3O3

Molecular Weight

320.17 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-4-(5-nitrofuran-2-yl)but-3-en-2-ylidene]amino]ethanamine

InChI

InChI=1S/C12H15Cl2N3O3/c1-10(15-16(8-6-13)9-7-14)2-3-11-4-5-12(20-11)17(18)19/h2-5H,6-9H2,1H3/b3-2+,15-10+

InChI Key

QIDLRSBSRWJBMG-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\N(CCCl)CCCl)/C=C/C1=CC=C(O1)[N+](=O)[O-]

SMILES

CC(=NN(CCCl)CCCl)C=CC1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CC(=NN(CCCl)CCCl)C=CC1=CC=C(O1)[N+](=O)[O-]

synonyms

α-Methyl-5-nitro-2-furanacrylaldehyde bis(2-chloroethyl)hydrazone

Origin of Product

United States

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